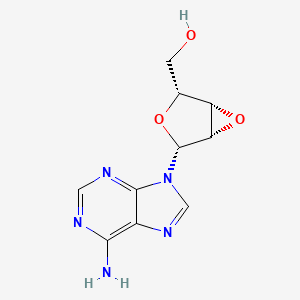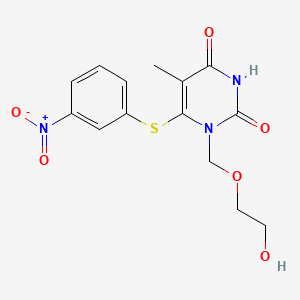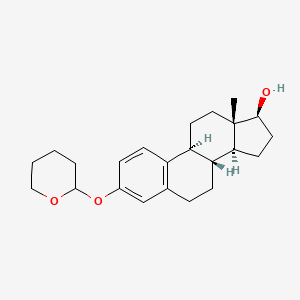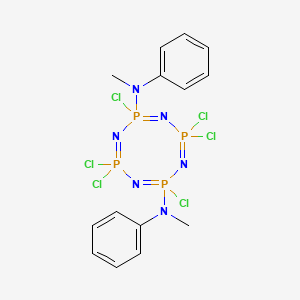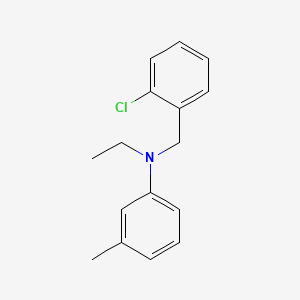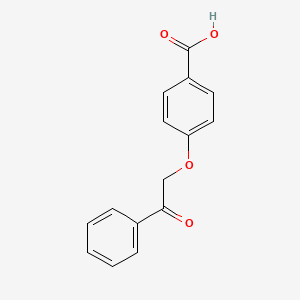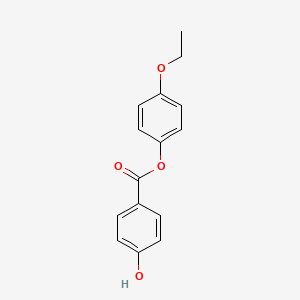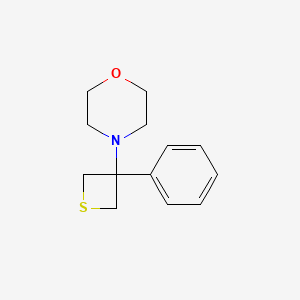
4-(3-Phenylthietan-3-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 298178 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions at the molecular level, making it a subject of study in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 298178 typically involves a series of organic reactions. The exact synthetic route can vary, but it generally includes steps such as nucleophilic substitution, oxidation, and reduction reactions. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of NSC 298178 involves scaling up the laboratory synthesis methods. This includes the use of large reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety. The industrial process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
化学反应分析
Types of Reactions
NSC 298178 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 298178 can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
科学研究应用
NSC 298178 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its interactions with biological molecules, including proteins and nucleic acids.
Medicine: NSC 298178 is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of NSC 298178 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.
相似化合物的比较
NSC 298178 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 123456 and NSC 654321 share structural similarities with NSC 298178.
Uniqueness: NSC 298178 may exhibit unique binding affinities, reaction kinetics, or biological activities that distinguish it from these similar compounds.
属性
CAS 编号 |
25903-18-8 |
|---|---|
分子式 |
C13H17NOS |
分子量 |
235.35 g/mol |
IUPAC 名称 |
4-(3-phenylthietan-3-yl)morpholine |
InChI |
InChI=1S/C13H17NOS/c1-2-4-12(5-3-1)13(10-16-11-13)14-6-8-15-9-7-14/h1-5H,6-11H2 |
InChI 键 |
VAMPPNWJBLPWSL-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2(CSC2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Benzyl-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B15194546.png)
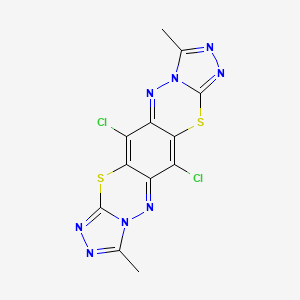
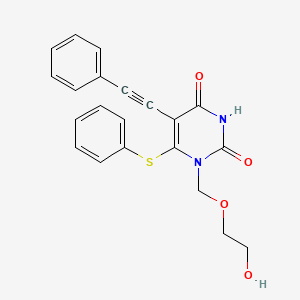
![2-(2-fluoroethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194569.png)
